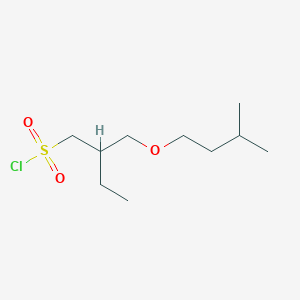

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. This compound is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. Sulfonyl chlorides are known for their reactivity and are commonly used in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((isopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

R-SO3H+SOCl2→R-SO2Cl+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride to sulfinic acids or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonylureas: Formed by the reaction with ureas.

Sulfonic Acids: Formed by oxidation.

Aplicaciones Científicas De Investigación

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors.

Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.

Mecanismo De Acción

The mechanism of action of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different applications.

Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other derivatives.

Tosyl Chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, particularly for the protection of hydroxyl groups.

Uniqueness

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different physical and chemical properties compared to simpler sulfonyl chlorides. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has attracted attention for its potential biological activities. Sulfonyl chlorides are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides, which have various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl group (-SO2-) attached to a butane backbone with an isopentyloxy substituent, contributing to its unique chemical properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | Approx. 200 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Causes severe skin burns and eye damage |

Research indicates that sulfonyl chlorides can act as electrophiles, participating in nucleophilic substitution reactions. This property allows them to interact with various biological molecules, including proteins and nucleic acids. The specific mechanism of action for this compound is not extensively documented; however, similar compounds have shown the ability to inhibit enzymes or modulate receptor activities.

Therapeutic Applications

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Research focused on the effects of sulfonyl chloride derivatives on human cancer cell lines revealed that these compounds could induce cell death through apoptosis pathways. Further studies are needed to confirm these effects specifically for this compound.

Safety and Toxicology

The safety profile of this compound indicates that it poses risks such as skin burns and eye damage upon contact . Proper handling procedures must be followed when working with this compound in laboratory settings.

Propiedades

Fórmula molecular |

C10H21ClO3S |

|---|---|

Peso molecular |

256.79 g/mol |

Nombre IUPAC |

2-(3-methylbutoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-4-10(8-15(11,12)13)7-14-6-5-9(2)3/h9-10H,4-8H2,1-3H3 |

Clave InChI |

BZDRPFALLRMUTF-UHFFFAOYSA-N |

SMILES canónico |

CCC(COCCC(C)C)CS(=O)(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.